molecular formula C10H16 B1623109 2,4,6-Trimethyl-1,3,6-heptatriene CAS No. 24648-33-7

2,4,6-Trimethyl-1,3,6-heptatriene

Cat. No.: B1623109
CAS No.: 24648-33-7
M. Wt: 136.23 g/mol
InChI Key: ZHGQAJFRWAXWEK-UXBLZVDNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-1,3,6-heptatriene typically involves the use of starting materials such as isoprene and acetone. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-1,3,6-heptatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethyl-1,3,6-heptatriene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-1,3,6-heptatriene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to various chemical transformations, such as addition reactions, where the compound reacts with other molecules to form new products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-1,3,6-heptatriene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

(3E)-2,4,6-trimethylhepta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)6-10(5)7-9(3)4/h6H,1,3,7H2,2,4-5H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGQAJFRWAXWEK-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(=CC(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C/C(=C/C(=C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24648-33-7
Record name NSC157588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethyl-1,3,6-heptatriene
Reactant of Route 2
2,4,6-Trimethyl-1,3,6-heptatriene
Reactant of Route 3
2,4,6-Trimethyl-1,3,6-heptatriene
Reactant of Route 4
2,4,6-Trimethyl-1,3,6-heptatriene
Reactant of Route 5
2,4,6-Trimethyl-1,3,6-heptatriene
Reactant of Route 6
2,4,6-Trimethyl-1,3,6-heptatriene

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